molecular formula C8H9NO B576272 1-Propen-1-ol,2-(2-pyridinyl)-(9CI) CAS No. 163354-02-7

1-Propen-1-ol,2-(2-pyridinyl)-(9CI)

Cat. No.: B576272
CAS No.: 163354-02-7
M. Wt: 135.166
InChI Key: IUTOIQZXXPXHDF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propen-1-ol,2-(2-pyridinyl)-(9CI) is a heterocyclic compound featuring a pyridine ring substituted with a propenol group.

Properties

CAS No.

163354-02-7

Molecular Formula

C8H9NO

Molecular Weight

135.166

IUPAC Name

(2E)-2-(1H-pyridin-2-ylidene)propanal

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-6,9H,1H3/b8-7+

InChI Key

IUTOIQZXXPXHDF-BQYQJAHWSA-N

SMILES

CC(=C1C=CC=CN1)C=O

Synonyms

1-Propen-1-ol,2-(2-pyridinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Pyridinyl ring : A six-membered aromatic ring with one nitrogen atom.
  • Propenol group: A three-carbon chain with a hydroxyl group at the first carbon and a double bond between C1 and C2.

Table 1: Structural Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Structural Differences
1-Propen-1-ol,2-(2-pyridinyl)-(9CI) Not Provided C₈H₉NO 135.16 (calc) Alcohol, pyridinyl Reference compound
2-Acetylpyridine 1122-62-9 C₇H₇NO 121.14 Ketone, pyridinyl Replaces -OH with carbonyl group
2-Pyridinemethanamine,α-2-propenyl-(9CI) 139439-03-5 C₉H₁₂N₂ 148.21 Amine, propenyl, pyridinyl Substituted amine instead of alcohol
Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]... - C₁₅H₁₅N₅O₄ 337.31 Cyano, ethenyl, pyridinyl Larger structure with cyano and ester groups
Pyridine, 2-(1-chloroethenyl)-(9CI) 179418-20-3 C₇H₆ClN 139.58 Chloroethenyl, pyridinyl Chlorine substituent instead of -OH

Physical and Chemical Properties

  • Polarity : The hydroxyl group increases hydrophilicity compared to acetyl or chloro derivatives.
  • Stability: Propenol derivatives may be prone to dehydration under acidic conditions, whereas sulfinyl or cyano-substituted analogs (e.g., 3-(methylsulfinyl)-1-propen-2-ol) show altered stability due to electron-withdrawing effects .

Table 2: Key Property Differences

Compound Type Boiling Point (Predicted) Solubility in Water Reactivity Highlights
Alcohol derivatives Moderate-High Moderate Esterification, hydrogen bonding
Ketone derivatives Low-Moderate Low Nucleophilic addition reactions
Amine derivatives Moderate Moderate Base-catalyzed reactions
Cyano/ethenyl derivatives High Low Cyclization, polymerization

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